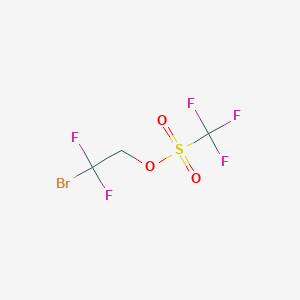

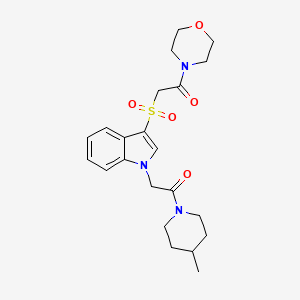

![molecular formula C16H17N3OS B2656546 N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 503433-01-0](/img/structure/B2656546.png)

N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-d]pyrimidin-4-amines are reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . Thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4 .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors was carried out via structural modifications of tazemetostat . The synthesis of thieno[2,3-d]pyrimidines involved a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation .Molecular Structure Analysis

Thieno[3,2-d]pyrimidin-4-amines and thieno[2,3-d]pyrimidines are structurally similar, with the former having an additional amine group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation .Scientific Research Applications

Anticancer Applications

Microwave-assisted chemical processes have been utilized to synthesize novel heteroaromatic systems, including derivatives of N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, as potent bioisosteric analogues of MPC-6827, a known anticancer agent. These derivatives demonstrated significant antiproliferative activity on human colorectal cancer cell lines, suggesting their potential in cancer therapy (Loidreau et al., 2020).

Antimicrobial and Anti-inflammatory Agents

New series of thieno[2,3-d]pyrimidine derivatives have shown remarkable activity towards fungi, bacteria, and inflammation, highlighting their importance as antimicrobial and anti-inflammatory agents. The structural modification of these compounds enhances their biological activity, making them candidates for developing new treatments (Tolba et al., 2018).

Antioxidant Activity

A study synthesizing N-substituted phenyl derivatives of thieno[2,3-d]pyrimidine revealed significant in vitro antioxidant activity. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring influences the radical scavenging ability, indicating their potential as antioxidants (Kotaiah et al., 2012).

Synthesis and Chemical Properties

Research on the synthesis and reactions of thieno[2,3-d]pyrimidine derivatives has expanded the understanding of their chemical properties and potential applications. For example, the transformation of 5-methyl-6-carbethoxy-3,4-dihydrothieno[2,3-d]pyrimidine for the synthesis of various derivatives highlights the versatility of these compounds in organic synthesis (Grinev & Kaplina, 1985).

Antifungal Effects

The antifungal effect of some derivatives on significant types of fungi illustrates the biological relevance of this compound and its analogs. These compounds have been synthesized and identified as potential antifungal agents, offering a new avenue for treating fungal infections (Jafar et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-11-3-5-12(6-4-11)13-9-21-16-14(13)15(18-10-19-16)17-7-8-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKCKZHEIRMSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

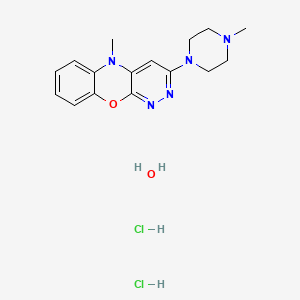

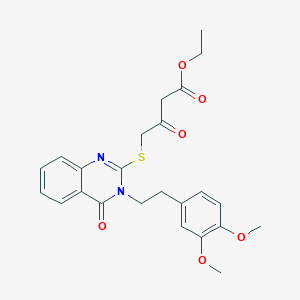

![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)

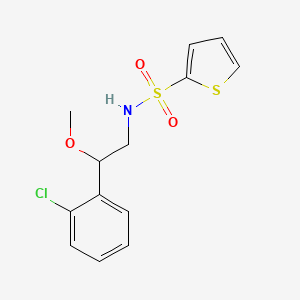

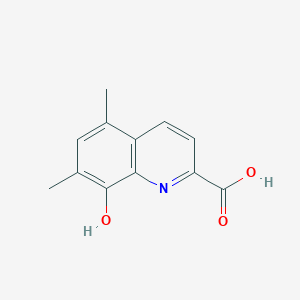

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)

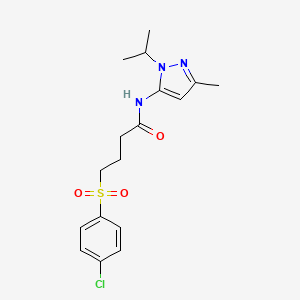

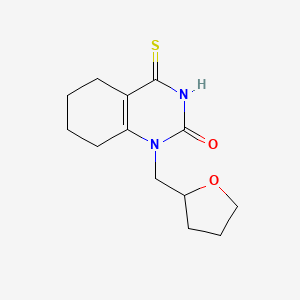

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)